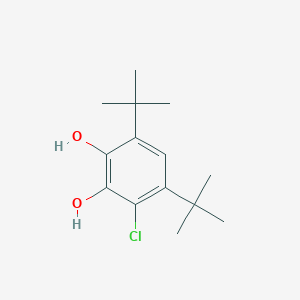
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to a benzene ring, along with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the chlorination of 4,6-Di-tert-butylcatechol using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of 4,6-Di-tert-butyl-3-chlorobenzoquinone.
Reduction: Formation of 4,6-Di-tert-butylbenzene-1,2-diol.
Substitution: Formation of 4,6-Di-tert-butyl-3-methoxybenzene-1,2-diol.
科学研究应用
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as an additive in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atom and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and affect cellular processes.
相似化合物的比较
4,6-Di-tert-butylcatechol: Lacks the chlorine atom but has similar steric properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar tert-butyl groups but different substitution pattern.
4,4’-di-tert-Butylbiphenyl: Contains tert-butyl groups but lacks hydroxyl and chlorine functionalities.
属性
CAS 编号 |
68093-59-4 |
|---|---|
分子式 |
C14H21ClO2 |
分子量 |
256.77 g/mol |
IUPAC 名称 |
4,6-ditert-butyl-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C14H21ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,1-6H3 |
InChI 键 |
CGXLUWFFPBEEIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


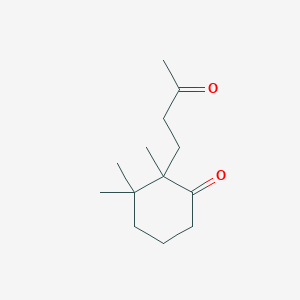
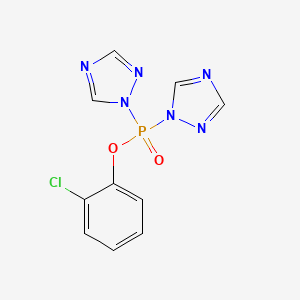
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)
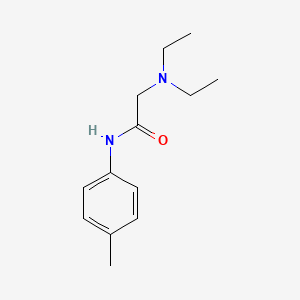
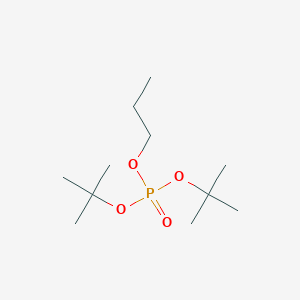
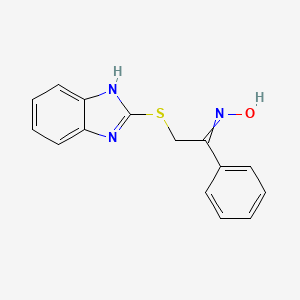
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
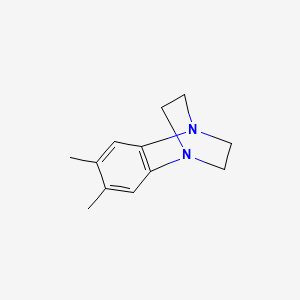
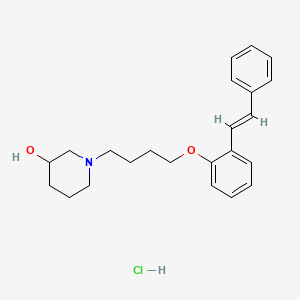

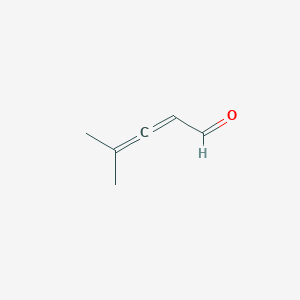
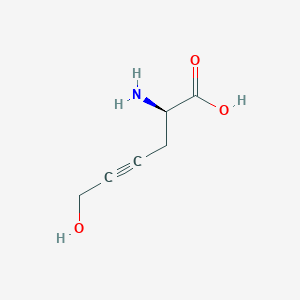
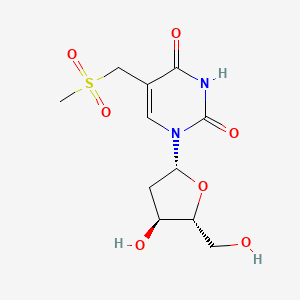
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
